3,4-二氯二苯醚

描述

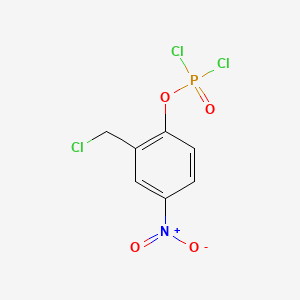

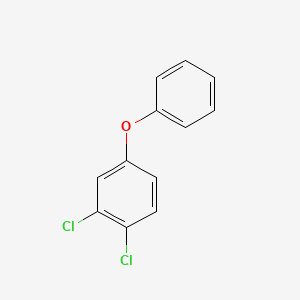

3,4-Dichlorodiphenyl ether is an important aromatic precursor . It is used in the production of diaminodiphenyl ether and is not only an important raw material for the synthesis of polymeric alamides but also as a basic structure in the production of plant protection agents . It is described as a colorless or light yellow oily liquid .

Synthesis Analysis

The preparation of 3,4’-dichlorodiphenyl ether involves the reaction of 1,3-dichlorobenzene and 4-chlorophenol . The process involves mixing 1 mol of 4-chlorophenol with about 2 to about 6 Mol, preferably about 4 to about 5 mol, of 1,3-dichlorobenzene initially charged and about 1 to about 3 mol, preferably about 1 to about 1.5 mol, potassium carbonate in about 1 to about 5 mol, preferably about 1 to about 2 mol, a dipolar aprotic solubilizer that is above 160 ° C boils, such as dimethylacetamide, sulfolane, dimethyl sulfoxide, preferably N-methyl-pyrrolidone, at temperatures of about 160 to about 190 ° C, preferably about 170 to about 180 ° C, with stirring .Molecular Structure Analysis

The molecular formula of 3,4-Dichlorodiphenyl ether is C12H8Cl2O . It has an average mass of 239.097 Da and a monoisotopic mass of 237.995224 Da .Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage the ether oxygen is protonated to form a good leaving groups which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

3,4’-Dichlorodiphenyl ether is a yellowish liquid . It has a molecular weight of 239.1 . It is not compatible with strong oxidizing agents .科学研究应用

斑马鱼的毒性评估

二苯醚衍生物,包括 3,4-二氯二苯醚,已对其在成年和胚胎斑马鱼中的毒性进行了评估。研究表明这些化合物对成年斑马鱼具有中等毒性,对胚胎有延迟孵化时间和抑制幼虫生长的影响 (李琴等人,2014)。

生物降解和转化研究

已经对细菌菌株对 4,4'- 和 2,4-二卤代二苯醚的生物降解和转化进行了研究。从二苯醚矿化菌株中分离出的鞘氨醇单胞菌属菌株 SS33 被发现利用 4,4'-二氯二苯醚进行生长,表明其在该类化合物的环境生物修复中具有潜力 (S. 施密特、P. 福特纳格尔、R. 维蒂希,1993)。

在燃料电池技术中的应用

源自 4,4'-二氯二苯砜的 3,3'-二磺酸基-4,4'-二氯二苯砜 (SDCDPS) 单体的合成和表征已被探索用于燃料电池中的质子交换膜。SDCDPS 的这一优化合成工艺对于高效燃料电池应用至关重要 (Mehmet Sankir 等人,2006)。

环境安全的分解

已经对使用 DBD 反应器结合 Hg/Ar 无电极紫外线对二恶英类成分(包括 3,4-二氯二苯醚)进行分解的研究。这项研究突出了从环境中安全有效地去除有害化合物的的方法 (魏璇 玮璇 ZHAO 赵等人,2019)。

新型大环合成

已经报道了使用二氯二苯砜合成新型大环芳基醚砜的研究。这项研究有助于开发具有潜在独特性能的新材料,用于各种应用 (S. Ganguly、H. Gibson,1993)。

作用机制

安全和危害

3,4’-Dichlorodiphenyl ether is classified as having acute toxicity - Category 4, Oral, Skin irritation, Category 2, and is Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

属性

IUPAC Name |

1,2-dichloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLZVAAQOJUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204104 | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55538-69-7 | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055538697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88T6ZK43L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-ethoxyphenyl)-3-oxo-](/img/structure/B1617498.png)